

Ethyl 1H-pyrrole-3-carboxylate: A Versatile Building Block in Organic Synthesis

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Compound of Interest

Compound Name: Ethyl 1H-pyrrole-3-carboxylate

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 1H-pyrrole-3-carboxylate is a pivotal heterocyclic building block in the field of organic synthesis, prized for its versatile reactivity and its presence in the core structure of numerous biologically active compounds. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a focus on practical experimental protocols and quantitative data to support synthetic planning and execution.

Physicochemical and Spectroscopic Data

A foundational understanding of the physical and spectral properties of **Ethyl 1H-pyrrole-3-carboxylate** is essential for its effective use in synthesis.

Property	Value	Reference
Molecular Formula	C ₇ H ₉ NO ₂	[1]
Molecular Weight	139.15 g/mol	[1]
CAS Number	37964-17-3	[1][2]
Physical Form	Liquid or solid	[2]
Storage Temperature	Room Temperature	[2]
Purity	98%	[2]

Spectroscopic Data:

Technique	Data	Reference
^1H NMR	The proton NMR spectrum provides characteristic signals for the pyrrole ring protons and the ethyl ester group.	[3][4]
^{13}C NMR	The carbon NMR spectrum shows distinct peaks for the five carbons of the pyrrole ring and the two carbons of the ethyl group.	[3][4]
IR Spectroscopy	The infrared spectrum displays key absorption bands corresponding to the N-H, C=O (ester), and C-H bonds.	[3]
Mass Spectrometry	The mass spectrum confirms the molecular weight of the compound.	[5]

Synthesis of Ethyl 1H-pyrrole-3-carboxylate

The synthesis of substituted **ethyl 1H-pyrrole-3-carboxylates** is well-documented, often involving multicomponent reactions. For instance, the synthesis of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester can be achieved through the reaction of 2-bromopropanal, ethyl acetoacetate, and ammonia water.[6] Another approach involves the decarboxylation of 4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid at high temperatures.[7]

Key Reactions and Synthetic Utility

The reactivity of the pyrrole ring in **Ethyl 1H-pyrrole-3-carboxylate** allows for a variety of synthetic transformations at the nitrogen atom and the carbon atoms of the ring. The electron-withdrawing nature of the ethyl carboxylate group at the 3-position influences the regioselectivity of these reactions.

N-Functionalization

The nitrogen atom of the pyrrole ring can be readily functionalized through various reactions, including alkylation and acylation.

N-Alkylation: The pyrrole nitrogen can be alkylated using alkyl halides in the presence of a base. This reaction provides a straightforward method for introducing a wide range of substituents at the N-1 position.



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*N-Alkylation of **Ethyl 1H-pyrrole-3-carboxylate**.*

C-Functionalization

The carbon atoms of the pyrrole ring are susceptible to electrophilic substitution reactions, with the regioselectivity being influenced by the existing substituent.

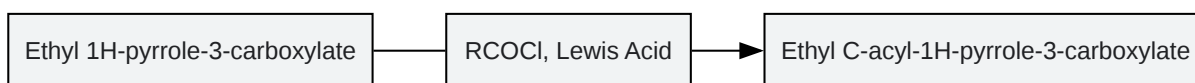
Vilsmeier-Haack Formylation: This reaction introduces a formyl group onto the pyrrole ring, typically at the electron-rich C-2 or C-5 positions.[8][9] The Vilsmeier reagent, generated in situ from DMF and POCl₃, acts as the electrophile.[9] The regioselectivity can be controlled by the steric bulk of substituents on the nitrogen atom.[10][11]



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Vilsmeier-Haack formylation of the pyrrole.

Friedel-Crafts Acylation: This reaction allows for the introduction of an acyl group onto the pyrrole ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[12][13] The position of acylation is dependent on the reaction conditions and the nature of any N-substituent.



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Friedel-Crafts acylation of the pyrrole.

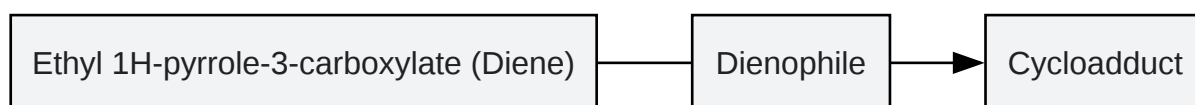
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.[14] Halogenated derivatives of **ethyl 1H-pyrrole-3-carboxylate** can be coupled with boronic acids to introduce aryl or vinyl substituents.[15][16]



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Suzuki-Miyaura coupling of a bromo-pyrrole derivative.

Diels-Alder Reaction: The pyrrole ring can participate as a diene in Diels-Alder reactions, although its aromatic character can reduce its reactivity.[17][18][19][20] The reaction typically requires activated dienophiles and can be facilitated by Lewis acid catalysis or high pressure.[17][19]



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Diels-Alder reaction with a pyrrole diene.

Applications in Drug Discovery and Development

Derivatives of **ethyl 1H-pyrrole-3-carboxylate** are key intermediates in the synthesis of several pharmaceuticals. For example, ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate is a crucial precursor for the potassium-competitive acid blocker Vonoprazan.[21] Furthermore, various pyrrole derivatives have shown promising biological activities, including antimicrobial and anticancer properties.[22][23][24][25][26][27][28][29][30]

Experimental Protocols

General Procedure for the Synthesis of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester:

A detailed protocol for a related substituted pyrrole provides insight into the general methodology. In a multi-necked round-bottom flask equipped with a mechanical stirrer and other necessary apparatus, 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-ethyl ester is dissolved in isopropanol at room temperature.^[7] Concentrated hydrochloric acid is then added slowly.^[7] The reaction mixture is subsequently heated to 45-50 °C until the cessation of gas evolution, as monitored by thin-layer chromatography (TLC).^[7] After cooling, the reaction is quenched in an ice-water bath, and the product is isolated by filtration and dried.^[7] A yield of 77.3% with >96% HPLC purity has been reported for this specific transformation.^[7]

General Procedure for Friedel-Crafts Acylation:

To a solution of the pyrrole substrate in a dry, inert solvent such as dichloromethane (DCM) under a nitrogen atmosphere, a Lewis acid (e.g., AlCl_3) is added at 0 °C. The desired acyl chloride is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for several hours. The reaction is quenched by pouring it into a mixture of ice and dilute HCl. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The product is purified by column chromatography.

General Procedure for Suzuki-Miyaura Coupling:

A mixture of the bromo-substituted ethyl pyrrole-3-carboxylate, a boronic acid, a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$), and a base (e.g., K_2CO_3) in a suitable solvent system (e.g., toluene/ethanol/water) is heated under a nitrogen atmosphere. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Conclusion

Ethyl 1H-pyrrole-3-carboxylate is a highly valuable and versatile building block in organic synthesis. Its rich chemistry allows for the construction of a diverse array of complex molecules, including those with significant pharmacological activity. The detailed understanding of its properties and reactivity, as outlined in this guide, is crucial for its effective utilization in research and development, particularly in the pharmaceutical industry.

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